[1-(4-Bromo-3-fluorophenyl)ethyl](ethyl)amine
Overview
Description
1-(4-Bromo-3-fluorophenyl)ethylamine: is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)ethylamine typically involves the reaction of 4-bromo-3-fluoroacetophenone with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows: \ \text{4-Bromo-3-fluoroacetophenone} + \text{Ethylamine} \rightarrow \text{[1-(4-Bromo-3-fluorophenyl)ethylamine} ]
Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromo-3-fluorophenyl)ethylamine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(4-Bromo-3-fluorophenyl)ethylamine serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry: In the material science industry, 1-(4-Bromo-3-fluorophenyl)ethylamine is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
- 1-(4-Bromo-3-fluorophenyl)ethylamine
- 1-(4-Bromo-3-fluorophenyl)ethylamine
- 1-(4-Bromo-3-fluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(4-Bromo-3-fluorophenyl)ethylamine may exhibit unique properties due to the specific arrangement of its substituents. For instance, the ethyl group may confer different steric and electronic effects compared to a methyl or propyl group, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13-7(2)8-4-5-9(11)10(12)6-8/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGVQNZZQDIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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